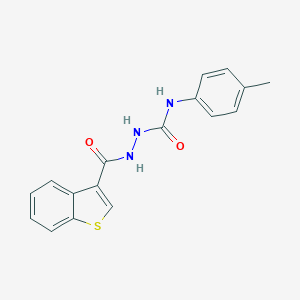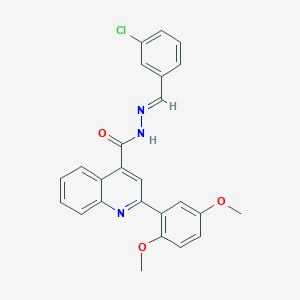
2-(1-BENZOTHIOPHEN-3-YLCARBONYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzothiophen-3-ylcarbonyl)-N-(4-methylphenyl)-1-hydrazinecarboxamide is a complex organic compound that features a benzothiophene moiety, a carbonyl group, and a hydrazinecarboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzothiophen-3-ylcarbonyl)-N-(4-methylphenyl)-1-hydrazinecarboxamide typically involves the following steps:
Formation of Benzothiophene Derivative: The benzothiophene moiety can be synthesized through cyclization reactions involving thiophene and benzene derivatives under acidic or basic conditions.
Carbonylation: The benzothiophene derivative is then subjected to carbonylation reactions to introduce the carbonyl group. This can be achieved using reagents such as phosgene or carbon monoxide in the presence of catalysts.
Hydrazinecarboxamide Formation: The final step involves the reaction of the carbonylated benzothiophene with 4-methylphenylhydrazine to form the hydrazinecarboxamide linkage. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzothiophen-3-ylcarbonyl)-N-(4-methylphenyl)-1-hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the hydrazinecarboxamide to an amine.
Substitution: The benzothiophene moiety can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
2-(1-Benzothiophen-3-ylcarbonyl)-N-(4-methylphenyl)-1-hydrazinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(1-benzothiophen-3-ylcarbonyl)-N-(4-methylphenyl)-1-hydrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-Benzothiophen-3-ylcarbonyl)-N-phenyl-1-hydrazinecarboxamide: Similar structure but lacks the 4-methyl group on the phenyl ring.
2-(1-Benzothiophen-3-ylcarbonyl)-N-(4-chlorophenyl)-1-hydrazinecarboxamide: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
2-(1-Benzothiophen-3-ylcarbonyl)-N-(4-methylphenyl)-1-hydrazinecarboxamide is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H15N3O2S |
|---|---|
Molecular Weight |
325.4g/mol |
IUPAC Name |
1-(1-benzothiophene-3-carbonylamino)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C17H15N3O2S/c1-11-6-8-12(9-7-11)18-17(22)20-19-16(21)14-10-23-15-5-3-2-4-13(14)15/h2-10H,1H3,(H,19,21)(H2,18,20,22) |
InChI Key |
CMOAVARVJVSREA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CSC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-CHLOROPHENYL)-2-{[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE](/img/structure/B445492.png)
![2-(3-ethoxyphenyl)-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-4-quinolinecarbohydrazide](/img/structure/B445497.png)
![2-(4-chlorophenoxy)-N-[3-(N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B445498.png)

![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B445500.png)
![5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N'~2~-[(Z)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE](/img/structure/B445501.png)

![METHYL 3-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE](/img/structure/B445506.png)
![N-(3-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-4-tert-butylbenzamide](/img/structure/B445510.png)
![N-(3-chlorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B445511.png)
![N-(4-METHYLPHENYL)-2-{[5-(1H-PYRAZOL-1-YLMETHYL)-2-FURYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE](/img/structure/B445512.png)

![Methyl 4-(4-butylphenyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B445514.png)
![N-(3-{N-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B445516.png)
